pKa Differentiation by 1-Hydroxy Substitution
The predicted acid dissociation constant (pKa) for 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid (CAS 1350468-65-3), which lacks the 1-hydroxy group, is reported as 3.26 ± 0.20 (predicted) . While an experimentally determined pKa for the target 1-hydroxy analog is not available in the public domain, the electron-withdrawing inductive effect of the 1-hydroxy substituent is expected to lower the pKa of the carboxylic acid group relative to the non-hydroxylated comparator. This shift carries implications for ionization state at physiological pH and may affect solubility, permeability, and protein-binding characteristics in ways that render the two compounds non-interchangeable in pharmaceutical research settings [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the 1-carboxylic acid group |
|---|---|
| Target Compound Data | pKa not experimentally determined; predicted to be lower than 3.26 due to 1-OH inductive effect |
| Comparator Or Baseline | 2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid (CAS 1350468-65-3): pKa = 3.26 ± 0.20 (predicted) |
| Quantified Difference | Qualitative: lower pKa anticipated for target compound; exact ΔpKa not established experimentally |
| Conditions | Predicted values from ACD/Labs or analogous software; no experimental potentiometric titration data identified for either compound |
Why This Matters
A shift in pKa alters the fraction ionized at a given pH, directly influencing aqueous solubility, passive membrane permeability, and the compound's behavior in biological assays—making uncritical substitution scientifically unsound.
- [1] Manallack, D.T.; Prankerd, R.J.; Yuriev, E.; Oprea, T.I.; Chalmers, D.K. The significance of acid/base properties in drug discovery. Chem. Soc. Rev. 2013, 42 (2), 485–496. View Source
